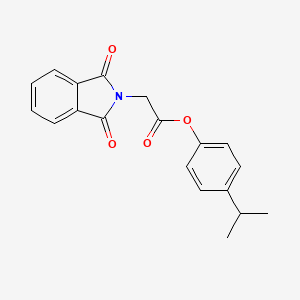

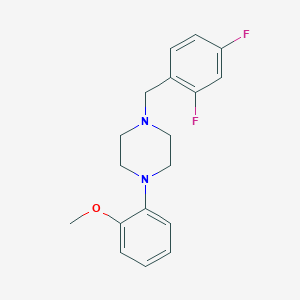

5-(4-甲氧苯基)-2-(4-吗啉基甲基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of 1,2,4-triazole derivatives known for their diverse chemical properties and potential in various applications. The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry, often modified to explore biological activities and material properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under basic conditions or the reaction of ester ethoxycarbonylhydrazones with primary amines. For compounds with complex substituents like 4-methoxyphenyl and morpholinylmethyl groups, multistep synthesis routes are common, including nucleophilic substitution reactions and condensation with aromatic aldehydes or halogenonitriles (Saeed et al., 2019).

Molecular Structure Analysis

Molecular structure determinations often employ X-ray crystallography, revealing features like hydrogen bonding, molecular geometry, and crystal packing. Compounds in this class frequently form H-bonded dimers and demonstrate varied supramolecular arrangements due to intermolecular contacts such as C–H···π and N–H···Cl interactions, contributing to their stability and solid-state properties (Askerov et al., 2019).

Chemical Reactions and Properties

The reactivity of 1,2,4-triazole derivatives is influenced by their substituents, with the triazole ring participating in various chemical reactions including alkylation, etherification, and condensation. These reactions allow for the introduction of functional groups, altering the compound's chemical properties for specific applications. The triazole ring itself is a site for nucleophilic attack, facilitating further modifications (Dinh & Hien, 2014).

科学研究应用

抗菌活性

一些新型的 1,2,4-三唑衍生物已被合成并筛选出其抗菌活性。包括结构上与指定化学物质相关的化合物在内的这些化合物对各种测试微生物表现出良好或中等的活性。这些化合物的抗菌功效表明在开发针对耐药菌株的新型治疗剂方面具有潜在应用 (Bektaş 等人,2010)。

缓蚀

三唑衍生物也因其缓蚀性能而被研究。具体而言,具有三唑-硫酮结构的化合物已证明对腐蚀性环境中低碳钢的腐蚀具有优异的抑制效率。这意味着它们在材料科学领域具有显着的潜力,可用于保护金属免受腐蚀 (Al-amiery 等人,2020)。

抗炎和镇痛活性

对 N 取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的研究突出了具有有效抗菌活性和良好的剂量依赖性抗炎活性的化合物的产生。此类发现表明三唑衍生物在开发用于炎症和疼痛管理的新疗法方面的药学应用 (Al-Abdullah 等人,2014)。

癌症研究

带有 1,2,4-三唑的苯并咪唑衍生物的研究进行了分子对接,以研究它们作为 EGFR 抑制剂的潜力,EGFR 抑制剂是癌症治疗中的一个关键靶点。这些化合物表现出的结合亲和力表明它们在设计新的抗癌药物方面很有用 (Karayel,2021)。

属性

IUPAC Name |

5-(4-methoxyphenyl)-2-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-19-12-4-2-11(3-5-12)13-15-14(21)18(16-13)10-17-6-8-20-9-7-17/h2-5H,6-10H2,1H3,(H,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPIDSLAXZOSPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=S)N(N2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,7aR*)-2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-methyloctahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5593637.png)

![2-methyl-3-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5593661.png)

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-2-furamide](/img/structure/B5593671.png)

![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)

![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)

![2-(3-methoxypropyl)-9-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593724.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)